Cas no 164397-12-0 (N,N-diethyl-4-methyl-1,3-thiazol-2-amine)

N,N-Diethyl-4-methyl-1,3-thiazol-2-amine is a thiazole-based amine derivative characterized by its distinct structural features, including a diethylamino group at the 2-position and a methyl substituent at the 4-position of the thiazole ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for the development of biologically active molecules. The thiazole core imparts stability and reactivity, while the diethylamino group enhances solubility and modulates electronic properties. Its well-defined structure allows for precise modifications, making it valuable for applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity.
N,N-diethyl-4-methyl-1,3-thiazol-2-amine structure
164397-12-0 structure
Product name:N,N-diethyl-4-methyl-1,3-thiazol-2-amine
CAS No:164397-12-0
MF:C8H14N2S
MW:170.275160312653
CID:4610460
PubChem ID:2530295

N,N-diethyl-4-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, N,N-diethyl-4-methyl-
    • N,N-diethyl-4-methyl-1,3-thiazol-2-amine
    • Inchi: 1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3
    • InChI Key: XILGXBZRDDESBW-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1N(CC)CC

N,N-diethyl-4-methyl-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-16653-5.0g
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%
5g
$1903.0 2023-05-03
Chemenu
CM435869-500mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%+
500mg
$545 2022-12-31
Chemenu
CM435869-250mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%+
250mg
$303 2022-12-31
Aaron
AR019POZ-1g
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%
1g
$800.00 2025-02-08
Enamine
EN300-16653-1000mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95.0%
1000mg
$656.0 2023-09-21
Enamine
EN300-16653-5000mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95.0%
5000mg
$1903.0 2023-09-21
A2B Chem LLC
AV31719-2.5g
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%
2.5g
$1390.00 2024-04-20
Enamine
EN300-16653-250mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95.0%
250mg
$325.0 2023-09-21
Enamine
EN300-16653-2500mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95.0%
2500mg
$1287.0 2023-09-21
Aaron
AR019POZ-250mg
N,N-diethyl-4-methyl-1,3-thiazol-2-amine
164397-12-0 95%
250mg
$500.00 2025-02-08

Additional information on N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Introduction to N,N-diethyl-4-methyl-1,3-thiazol-2-amine (CAS No. 164397-12-0)

N,N-diethyl-4-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the thiazole family, characterized by its unique structural framework that combines sulfur and nitrogen atoms in a five-membered ring. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile biological activities and potential applications in drug discovery. The molecular structure of N,N-diethyl-4-methyl-1,3-thiazol-2-amine (CAS No. 164397-12-0) consists of an ethyl group attached to both nitrogen atoms, a methyl group at the 4-position of the thiazole ring, and an amine functional group at the 2-position. This specific arrangement imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

The synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine involves multi-step organic reactions, typically starting from commercially available precursors such as thioamides or thiazole derivatives. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to optimize the production of this compound. The efficiency of these synthetic routes is crucial for large-scale manufacturing, which is essential for both preclinical and clinical studies.

One of the most compelling aspects of N,N-diethyl-4-methyl-1,3-thiazol-2-amine is its broad spectrum of biological activities. Preclinical research has demonstrated that this compound exhibits potent pharmacological effects across multiple therapeutic areas. Notably, studies have highlighted its antimicrobial properties, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains. The thiazole core is known to interact with bacterial enzymes and cell membranes, disrupting essential metabolic pathways.

In addition to its antimicrobial potential, N,N-diethyl-4-methyl-1,3-thiazol-2-amine has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of various diseases, including autoimmune disorders and cardiovascular conditions. Research indicates that this compound can modulate inflammatory signaling pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that N,N-diethyl-4-methyl-1,3-thiazol-2-amine could serve as a lead compound for designing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

Recent advancements in medicinal chemistry have further expanded the therapeutic potential of N,N-diethyl-4-methyl-1,3-thiazol-2-amine. Structure-based drug design approaches have been utilized to modify its molecular structure, enhancing its binding affinity to target proteins while minimizing off-target effects. Computational modeling techniques, such as molecular dynamics simulations and virtual screening, have played a crucial role in identifying optimized derivatives with enhanced pharmacokinetic profiles. These efforts have led to the discovery of several novel analogs with improved bioavailability and reduced toxicity.

The pharmacokinetic properties of N,N-diethyl-4-methyl-1,3-thiazol-2-amine are another area of active investigation. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models. The compound has demonstrated favorable oral bioavailability and moderate tissue distribution, suggesting its potential for systemic administration. Additionally, preliminary metabolic studies indicate that N,N-diethyl-4-methyl-1,3-thiazol-2-am ine undergoes biotransformation via cytochrome P450 enzymes, which could influence its therapeutic window and potential drug-drug interactions.

One particularly intriguing aspect of N,N-diethyl-4-methyl -1 ,3 -thiazol -2 -amine is its mechanism of action in certain biological pathways. Research has revealed that this compound can interact with specific transcription factors involved in cell proliferation and differentiation. By modulating these pathways, it may exhibit antitumor effects without causing significant toxicity to normal cells. This selective targeting makes it an attractive candidate for developing next-generation anticancer therapies that address the limitations of conventional chemotherapeutic agents.

The development of N,N-diethyl -4 -m ethyl -1 ,3 -th i az ol -2 -am ine as a therapeutic agent has also benefited from interdisciplinary collaborations between chemists, biologists, and clinicians. translational research approaches have been employed to bridge the gap between preclinical findings and clinical applications. Preclinical models have provided valuable insights into the compound's efficacy across different disease states, while clinical trials are now underway to evaluate its safety and efficacy in human patients.

The future prospects for N,N-diethyl -4 -m ethyl -1 ,3 -th i az ol -2 -am ine are promising given its diverse biological activities and favorable pharmacokinetic profile. Ongoing research aims to further optimize its chemical structure to enhance its therapeutic potential while minimizing adverse effects. Additionally, exploratory studies are investigating novel delivery systems that could improve drug delivery efficiency and patient compliance.

In conclusion, N,N-dieth yl -4 -m ethyl -1 ,3 -th i az ol -2 -am ine (CAS No .164397 -12 -0) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications . Its unique structural features , coupled with promising preclinical data , position it as a valuable scaffold for developing novel therapeutics across multiple disease areas . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.